N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide
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Overview
Description
N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide is an organic compound that belongs to the class of benzothiadiazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the benzothiadiazole ring, along with a sulfonamide functional group. Benzothiadiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide typically involves the reaction of 4-fluoroaniline with 2,1,3-benzothiadiazole-5-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The benzothiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the benzothiadiazole ring.
Reduction Products: Reduced forms of the benzothiadiazole ring.
Scientific Research Applications
N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Agriculture: It is explored as a potential fungicide and herbicide due to its ability to interfere with the growth and development of certain plant pathogens.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes such as kinases or proteases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation. The sulfonamide group can form strong interactions with the active sites of these enzymes, enhancing its inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a fluorophenyl group and a thiazole ring, making it structurally similar to N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide.
N-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine: Another compound with a fluorophenyl group, but with a different heterocyclic ring structure.
Uniqueness
This compound is unique due to the presence of the benzothiadiazole ring, which imparts distinct electronic properties and reactivity. The combination of the fluorophenyl group and the sulfonamide functional group further enhances its potential for diverse applications in various fields.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O2S2/c13-8-1-3-9(4-2-8)16-20(17,18)10-5-6-11-12(7-10)15-19-14-11/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVPTMBMKUMNNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC3=NSN=C3C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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